4-Fluoro-2-nitrobenzonitrile
Overview
Description
4-Fluoro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the fourth position and a nitro group at the second position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the diazotization of 2-fluoro-4-nitrophenylamine followed by bromination and subsequent cyanation using N-methyl-2-pyrrolidone as a solvent . Another method includes the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, which is then converted to the corresponding amide and finally dehydrated to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and acetic acid.
Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide, leading to the formation of mononitrodiphenylether.
Common Reagents and Conditions:
Reduction: Iron and acetic acid, stannous chloride in the presence of hydrochloric acid.
Substitution: Phenoxide in the presence of a suitable base.
Major Products Formed:
Reduction: 4-Fluoro-2-aminobenzonitrile.
Substitution: Mononitrodiphenylether.
Scientific Research Applications
4-Fluoro-2-nitrobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In the study of enzyme inhibitors and other biological interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-2-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or a precursor to active pharmaceutical ingredients, depending on the context of its use .
Comparison with Similar Compounds
4-Fluorobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-4-nitrobenzonitrile: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 4-Fluoro-2-nitrobenzonitrile is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific binding affinities in biological systems.
Properties
IUPAC Name |
4-fluoro-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEAKKQYFSYZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379152 | |
Record name | 4-fluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80517-21-1 | |
Record name | 4-fluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80517-21-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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